molecular formula C23H33NO5S B14892840 2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B14892840
M. Wt: 435.6 g/mol
InChI Key: JOFPCFCXVBWLKW-UHFFFAOYSA-N
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Description

2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a benzothiophene core, a cyclohexane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the methoxycarbonyl group, and the attachment of the cyclohexanecarboxylic acid moiety. Common synthetic routes may involve:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of Functional Groups: The methoxycarbonyl group can be introduced via esterification reactions, while the cyclohexanecarboxylic acid moiety can be attached through amide bond formation.

    Reaction Conditions: Typical reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid include other benzothiophene derivatives and cyclohexanecarboxylic acid derivatives. Examples include:

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different functional groups.

    Cyclohexanecarboxylic Acid Derivatives: Compounds with similar cyclohexanecarboxylic acid moieties but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H33NO5S

Molecular Weight

435.6 g/mol

IUPAC Name

2-[[3-methoxycarbonyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H33NO5S/c1-5-23(2,3)13-10-11-16-17(12-13)30-20(18(16)22(28)29-4)24-19(25)14-8-6-7-9-15(14)21(26)27/h13-15H,5-12H2,1-4H3,(H,24,25)(H,26,27)

InChI Key

JOFPCFCXVBWLKW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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